molecular formula C33H32O5 B12413499 Etafenone-desdiethylamino-ol dimer-d5

Etafenone-desdiethylamino-ol dimer-d5

Cat. No.: B12413499
M. Wt: 513.6 g/mol
InChI Key: UHIVCAOXVHTEAY-AXNHPHAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etafenone-desdiethylamino-ol dimer-d5 is a deuterium-labeled derivative of etafenone-desdiethylamino-ol dimer. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling helps in tracing the compound’s metabolic pathways and understanding its interactions at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etafenone-desdiethylamino-ol dimer-d5 involves multiple steps, starting from the basic etafenone structure. The process typically includes:

    Formation of the etafenone core: This involves the reaction of appropriate starting materials under controlled conditions to form the etafenone structure.

    Desdiethylamino-ol modification: The etafenone core undergoes further chemical modifications to introduce the desdiethylamino-ol group.

    Dimerization: The modified etafenone molecules are then dimerized under specific conditions to form the dimer structure.

    Deuterium labeling: Finally, the dimer is labeled with deuterium to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Etafenone-desdiethylamino-ol dimer-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Etafenone-desdiethylamino-ol dimer-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in understanding metabolic pathways and interactions with biological molecules.

    Medicine: Used in drug development and pharmacokinetic studies to trace the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of etafenone-desdiethylamino-ol dimer-d5 involves its interaction with specific molecular targets. The deuterium labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Etafenone-desdiethylamino-ol dimer: The non-deuterium-labeled version of the compound.

    Survodutide: A glucagon receptor/GLP-1 receptor dual agonist.

    AP102: A somatostatin receptor-specific analog.

Uniqueness

Etafenone-desdiethylamino-ol dimer-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying its metabolic pathways. This makes it particularly valuable in research applications where precise tracking of the compound is essential.

Properties

Molecular Formula

C33H32O5

Molecular Weight

513.6 g/mol

IUPAC Name

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propoxy]phenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C33H32O5/c34-27(23-37-32-17-9-7-15-28(32)30(35)21-19-25-11-3-1-4-12-25)24-38-33-18-10-8-16-29(33)31(36)22-20-26-13-5-2-6-14-26/h1-18,27,34H,19-24H2/i23D2,24D2,27D

InChI Key

UHIVCAOXVHTEAY-AXNHPHAKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O

Origin of Product

United States

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